molecular formula C9H9NO B069851 3-Ethylfuro[2,3-b]pyridine CAS No. 182819-47-2

3-Ethylfuro[2,3-b]pyridine

Numéro de catalogue: B069851
Numéro CAS: 182819-47-2
Poids moléculaire: 147.17 g/mol
Clé InChI: VBGKQFWCRHHPAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethylfuro[2,3-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Scaffold for Kinase Inhibitors
The furo[2,3-b]pyridine core has been identified as a novel scaffold for developing potent and selective inhibitors of cdc-like kinases (CLKs). Research has demonstrated that derivatives of this scaffold can modulate the Hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression. Optimization of these compounds has led to the identification of sub-micromolar modulators that exhibit significant biological activity in cellular assays .

Antimicrobial Activity

Synthesis of Novel Derivatives
Recent studies have focused on synthesizing new derivatives of 3-ethylfuro[2,3-b]pyridine and evaluating their antimicrobial properties. For instance, compounds derived from this structure have shown promising activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using standard methods, revealing that certain derivatives exhibited moderate to excellent inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing
A specific study highlighted the synthesis of various furo[2,3-b]pyridine derivatives, which were screened for their antibacterial activity. The results indicated that several compounds demonstrated significant inhibitory effects at varying concentrations, suggesting their potential as lead compounds in the development of new antibiotics .

Cancer Research

Anticancer Properties
The anticancer potential of this compound derivatives has been explored through various studies. For example, novel triazole-functionalized pyrido derivatives derived from this compound were screened against multiple human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Some derivatives exhibited promising anticancer activity while remaining non-toxic to normal cells, indicating their potential for therapeutic applications in oncology .

Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between synthesized derivatives and target proteins involved in cancer pathways. These studies provide insights into the design of more effective anticancer agents based on the furo[2,3-b]pyridine scaffold .

Chemical Synthesis and Modification

Synthesis Techniques
Various synthetic methodologies have been developed to create new furo[2,3-b]pyridine derivatives efficiently. Techniques such as copper-mediated oxidative cyclization have been utilized to construct these heterocycles with high yields and selectivity. This versatility in synthesis allows for the exploration of numerous substitutions on the furo[2,3-b]pyridine core, leading to a library of compounds with diverse biological activities .

Summary Table: Applications of this compound

Application Area Details
Medicinal ChemistryScaffold for selective kinase inhibitors; modulation of Hedgehog signaling pathway
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; moderate to excellent inhibition rates
Cancer ResearchPromising anticancer activity; non-toxic to normal cells; potential for drug development
Chemical SynthesisEfficient synthetic methodologies; versatile modifications leading to diverse biological activities

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

The triflate and chloro substituents on the furo[2,3-b]pyridine core enable sequential chemoselective couplings. Key findings include:

Suzuki-Miyaura Coupling

Substrates :

  • 5-Chloro-3-(trifluoromethanesulfonyl)furo[2,3-b]pyridine

  • Aryl/heteroaryl boronic acids

EntryCatalyst SystemSolventTemp (°C)TimeYieldSelectivity (Triflate vs Chloro)
1Pd₂(dba)₃, P( t-Bu)₃Xylene17016 h36%Triflate (37%) / Chloro (6%)
2Pd(OAc)₂, PCy₃MeCN7016 h51%Triflate (44%) / Chloro (<5%)

Key observations:

  • Nonpolar solvents (xylene) favor triflate coupling, while polar solvents (MeCN) improve chloride reactivity .

  • Selectivity is ligand-dependent, with bulky phosphines (P( t-Bu)₃) enhancing triflate activation .

Buchwald-Hartwig Amination

Substrates :

  • 5-Chlorofuro[2,3-b]pyridine

  • Primary/secondary amines

Reagents: Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C
Yield range: 45–68% .

Ester Functionalization

The ethyl carboxylate group undergoes hydrolysis and decarboxylation:

Hydrolysis

Reaction :
Ethyl furo[2,3-b]pyridine-4-carboxylate → Furo[2,3-b]pyridine-4-carboxylic acid
Conditions: NaOH (2M), EtOH/H₂O (1:1), reflux, 4 h
Yield: 89%.

Decarboxylation

Reaction :
Furo[2,3-b]pyridine-4-carboxylic acid → Furo[2,3-b]pyridine
Conditions: TFA, 80°C, 2 h
Yield: 92% .

Electrophilic Substitution

The furan ring participates in electrophilic aromatic substitution (EAS):

Nitration

Reaction :
3-Ethylfuro[2,3-b]pyridine → 5-Nitro-3-ethylfuro[2,3-b]pyridine
Conditions: HNO₃/H₂SO₄, 0°C, 1 h
Yield: 62% .

Sulfonation

Reaction :
this compound → 5-Sulfo-3-ethylfuro[2,3-b]pyridine
Conditions: SO₃·Py complex, DCM, rt, 3 h
Yield: 55%.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron deficiency facilitates displacement of halogen substituents:

Reaction :
5-Chlorofuro[2,3-b]pyridine + Sodium methoxide → 5-Methoxyfuro[2,3-b]pyridine
Conditions: NaOMe, DMF, 120°C, 6 h
Yield: 78% .

Oxidation of Ethyl Group

Reaction :
this compound → 3-Carboxyfuro[2,3-b]pyridine
Conditions: KMnO₄, H₂O, 100°C, 8 h
Yield: 65%.

Pyridine Ring Reduction

Reaction :
Furo[2,3-b]pyridine → Tetrahydrofuro[2,3-b]pyridine
Conditions: H₂ (1 atm), Pd/C, MeOH, rt, 12 h
Yield: 73% .

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions:

Reaction :
this compound + Maleic anhydride → Bicyclic adduct
Conditions: Xylene, reflux, 24 h
Yield: 58% .

Triflate Formation

Reaction :
3-Hydroxyfuro[2,3-b]pyridine → 3-Triflyloxyfuro[2,3-b]pyridine
Conditions: Tf₂O, pyridine, DCM, 0°C → rt, 2 h
Yield: 85% .

Propargylation for Click Chemistry

Reaction :
3-Azidofuro[2,3-b]pyridine + Alkynes → Triazole derivatives
Conditions: CuSO₄·5H₂O, sodium ascorbate, H₂O/ t-BuOH, rt, 12 h
Yield: 70–82% .

Propriétés

Numéro CAS

182819-47-2

Formule moléculaire

C9H9NO

Poids moléculaire

147.17 g/mol

Nom IUPAC

3-ethylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3

Clé InChI

VBGKQFWCRHHPAT-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=CC=N2

SMILES canonique

CCC1=COC2=C1C=CC=N2

Synonymes

Furo[2,3-b]pyridine, 3-ethyl- (9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.